1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride
Overview
Description
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride is a chemical compound with the molecular formula C14H17N32ClH It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride involves several steps One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the imidazole ring .
Scientific Research Applications
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s imidazole moiety is known for its biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals targeting various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride can be compared with other imidazole derivatives, such as:
1H-imidazole-4-carboxamide: Known for its use in antiviral and anticancer research.
2-phenyl-1H-imidazole: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
4,5-diphenyl-1H-imidazole: Utilized in the development of materials with specific electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11;;/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDLSZRDASTKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC=C(N2)C3=CC=CC=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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